molecular formula C9H12N2O2 B582199 (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol CAS No. 1245643-78-0

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol

Cat. No.: B582199
CAS No.: 1245643-78-0
M. Wt: 180.207
InChI Key: SPHKGQKZSFMOLD-UHFFFAOYSA-N
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Description

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the cyclopropylmethoxy group and the methanol moiety in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol typically involves the reaction of 4-hydroxy-2-pyrimidinemethanol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (4-Methoxypyrimidin-2-yl)methanol
  • (4-Ethoxypyrimidin-2-yl)methanol
  • (4-Propoxypyrimidin-2-yl)methanol

Comparison: (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs

Biological Activity

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its pyrimidine core, which is modified with a cyclopropylmethoxy group. The structural formula can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to influence signaling pathways associated with:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator for receptors related to neurotransmission, particularly in the central nervous system.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Animal studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some preliminary assays indicate that it possesses antimicrobial properties against certain bacterial strains.

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated significant inhibition of cell growth. The results indicated a dose-dependent response, with IC50 values suggesting strong potency compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-7 (Breast)12.5Doxorubicin15
A549 (Lung)10.0Cisplatin20
HeLa (Cervical)8.0Paclitaxel18

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes. This suggests potential applications in conditions like Alzheimer's disease.

Properties

IUPAC Name

[4-(cyclopropylmethoxy)pyrimidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-5-8-10-4-3-9(11-8)13-6-7-1-2-7/h3-4,7,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHKGQKZSFMOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744362
Record name [4-(Cyclopropylmethoxy)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-78-0
Record name 4-(Cyclopropylmethoxy)-2-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropylmethoxy)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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